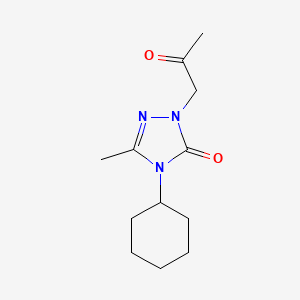

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Propriétés

IUPAC Name |

4-cyclohexyl-5-methyl-2-(2-oxopropyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9(16)8-14-12(17)15(10(2)13-14)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFMXRLTKCBKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CCCCC2)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or similar reagents.

Addition of the Oxopropyl Group: The oxopropyl group can be added through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the oxopropyl group to an alcohol or even further to a hydrocarbon chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include alcohols and hydrocarbons.

Substitution: Products vary depending on the substituents introduced, potentially leading to a wide range of derivatives with different properties.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Triazole derivatives are known for their pharmacological properties, and this compound could contribute to the development of new medications.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function. The cyclohexyl and oxopropyl groups may enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazole

- 4-cyclohexyl-3-methyl-1-(2-hydroxypropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the specific arrangement of its functional groups

Activité Biologique

4-Cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This triazole derivative exhibits various pharmacological effects, particularly in antimicrobial and antifungal domains. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- CAS Number : 2197637-92-4

Antimicrobial Activity

Research indicates that 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and its metal complexes demonstrate significant antimicrobial properties. A study explored its coordination with copper(II) ions, revealing the following Minimum Inhibitory Concentrations (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 500 | Moderate |

| Other Candida spp. | ≥1000 | Mild or No Activity |

| Gram-positive bacteria | ≥1000 | Mild or No Activity |

The results suggest that the compound has moderate activity against Candida albicans, while showing limited effectiveness against other strains and gram-positive bacteria .

The biological activity of this triazole derivative may be attributed to its ability to interfere with fungal cell wall synthesis and function. Triazoles generally inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi, thereby compromising cell membrane integrity .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial properties. The study highlighted that modifications to the triazole ring could enhance bioactivity. Specifically, the introduction of cyclohexyl and oxopropyl groups was found to improve interaction with microbial targets, leading to increased potency against Candida species .

Comparative Analysis

A comparative analysis of similar triazole compounds reveals varying degrees of biological activity. For instance:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 4-Cyclohexyl-3-methyl derivative | 500 | Moderate |

| Other triazole derivatives | Varies | Mild to Moderate |

This comparison underscores the importance of structural modifications in enhancing the biological efficacy of triazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A key approach involves Schiff base formation by reacting 4-amino-triazolone derivatives with aldehydes or ketones. For example:

React 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with a carbonyl compound (e.g., 2-oxopropyl derivatives) under reflux in ethanol or methanol.

Use acid catalysts (e.g., acetic acid) to facilitate imine formation.

Purify via recrystallization or column chromatography.

Characterization involves NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Methodological Answer :

- Experimental :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with theoretical shifts calculated via the GIAO method .

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹) and compare with density functional theory (DFT)-predicted spectra using scaling factors (e.g., 0.9613 for B3LYP/6-31G(d)) .

- Computational :

- Optimize geometry using Gaussian 09W with B3LYP/6-311G(d,p) basis sets.

- Calculate HOMO-LUMO energies and dipole moments to predict reactivity .

Q. How are physicochemical properties like solubility and stability determined experimentally?

- Methodological Answer :

- Solubility : Use shake-flask methods in solvents (e.g., water, DMSO) with HPLC quantification .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitored via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can DFT and Hartree-Fock (HF) methods elucidate electronic properties and reactivity?

- Methodological Answer :

Perform geometry optimization with Gaussian 09W using B3LYP/6-311G(d,p) and HF/6-311G(d,p) basis sets.

Calculate electronic parameters:

- HOMO-LUMO gap to predict charge transfer (e.g., ΔE = 5.2 eV suggests low reactivity).

- Mulliken charges to identify electrophilic/nucleophilic sites.

Validate with experimental UV-Vis spectra (ethanol solvent) .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR/IR)?

- Methodological Answer :

- For NMR : Apply linear regression (δ_exp = a + b·δ_calc) to correlate theoretical (GIAO method) and experimental shifts. Adjust for solvent effects (e.g., PCM model) .

- For IR : Use scaling factors (e.g., 0.9613 for B3LYP) and compare with experimental peaks. Account for anharmonicity via Veda4f software .

Q. What in silico approaches predict bioactivity against therapeutic targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., prostaglandin E synthase 1).

QSAR Models : Train models on triazolone derivatives to correlate substituent effects (e.g., cyclohexyl hydrophobicity) with IC₅₀ values .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

Synthesize analogs with varied substituents (e.g., replacing cyclohexyl with phenyl).

Test in bioassays (e.g., antimicrobial MIC, anti-inflammatory COX-2 inhibition).

Use multivariate regression to link structural descriptors (e.g., logP, dipole moment) to activity .

Q. How are acidity constants (pKa) determined via non-aqueous potentiometric titration?

- Methodological Answer :

Dissolve compound in anhydrous isopropyl alcohol or DMF.

Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH).

Plot mV vs. titrant volume; calculate half-neutralization potential (HNP) to derive pKa.

Example: pKa values for triazolones range from 9.2–11.5 in tert-butyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.